

In-Depth Spectroscopic Analysis of 20-Deacetyltaxuspine X: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **20-Deacetyltaxuspine X**, a taxane diterpenoid isolated from Taxus sumatrana. The following sections detail the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outline the experimental protocols for data acquisition, and present a logical workflow for the structural elucidation of this complex natural product.

Core Spectroscopic Data

The structural determination of **20-Deacetyltaxuspine X** relies on the careful analysis of its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Table 1: ¹H NMR Spectroscopic Data for 20-Deacetyltaxuspine X (CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	2.35	m	
2	5.78	d	4.5
5	5.85	dd	10.5, 6.5
6α	2.10	m	
6β	2.55	m	
7	4.45	m	
9	5.40	d	6.0
10	6.25	d	6.0
13	5.01	t	8.5
14α	2.20	m	
14β	2.30	m	_
16	1.15	S	_
17	1.80	S	_
18	1.95	S	_
19	1.60	S	_
2'	6.50	d	16.0
3'	7.70	d	16.0
Ph-H	7.40-7.60	m	
OAc-2	2.18	s	_
OAc-7	2.05	s	_
OAc-9	2.25	s	_
OAc-10	2.10	s	_
OAc-13	1.98	s	_



Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

Table 2: 13C NMR Spectroscopic Data for 20-

Deacetyltaxuspine X (CDCl₃)

Position	<u>uspine X (CI</u> δC (ppm)	Position	δC (ppm)
1	40.2	16	26.8
2	75.3	17	15.2
3	46.5	18	22.5
4	81.1	19	14.8
5	76.5	20	61.7
6	37.5	1'	166.8
7	72.8	2'	128.9
8	42.1	3'	145.2
9	78.9	Ph-C	128.5-133.5
10	76.1	OAc-2	170.5, 21.2
11	135.5	OAc-7	170.8, 21.5
12	142.1	OAc-9	170.2, 21.8
13	72.5	OAc-10	170.0, 21.4
14	35.6	OAc-13	171.0, 21.1
15	45.8		

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

Table 3: High-Resolution Mass Spectrometry Data



Technique	lonization Mode	Observed m/z	Calculated m/z	Molecular Formula
HR-FABMS	Positive	[M+H]+	725.3117	C39H49O13

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of complex natural products like **20-Deacetyltaxuspine X**. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.
- Sample Preparation: A 5 mg sample of purified **20-Deacetyltaxuspine X** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton NMR spectra were acquired at 500 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.73 s. A total of 16 scans were accumulated.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 125 MHz with a spectral width of 240 ppm. The acquisition was performed using a proton-decoupled pulse sequence with a relaxation delay of 2.0 s and an acquisition time of 1.09 s. A total of 1024 scans were accumulated.
- 2D NMR Experiments: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

 Instrumentation: High-resolution mass spectra were obtained using a JEOL JMS-700 doublefocusing magnetic sector mass spectrometer.

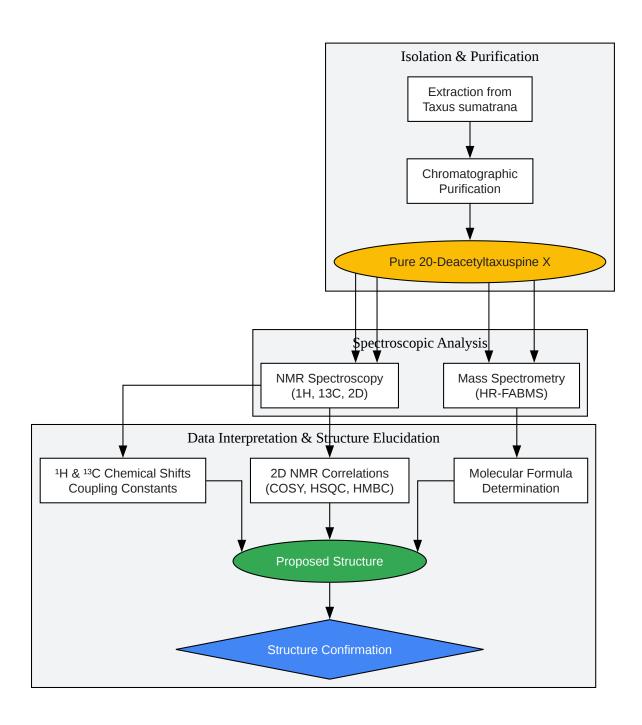


- Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.
- Matrix: A matrix of 3-nitrobenzyl alcohol (3-NBA) was used to dissolve the sample and facilitate ionization.
- Data Acquisition: The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) was scanned over a range of 100-1000 Da. The exact mass was determined by peak matching against a known reference compound.

Visualization of the Analytical Workflow

The structural elucidation of **20-Deacetyltaxuspine X** follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.





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